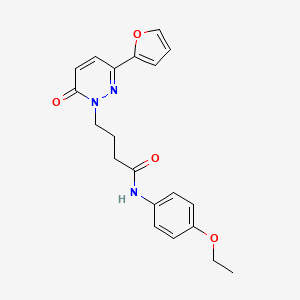![molecular formula C12H12F2O B2987883 [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287274-06-8](/img/structure/B2987883.png)
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as DFP-18, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is believed to exert its therapeutic effects through the inhibition of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many cancer cells and plays a role in inflammation.
Biochemical and Physiological Effects:
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high stability and solubility in aqueous solutions. However, [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol also has some limitations, including its relatively low potency compared to other anti-cancer agents, and its potential for off-target effects on other enzymes involved in inflammation.
Zukünftige Richtungen
There are several potential future directions for research on [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogs of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol that could be used as more effective anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and its potential for off-target effects on other enzymes. Finally, studies are needed to evaluate the safety and efficacy of [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in human clinical trials.
Synthesemethoden
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multistep process involving the reaction of bicyclo[1.1.1]pentane with 2,5-difluorobenzyl bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with methanol. This synthesis method has been optimized to produce high yields of pure [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Wissenschaftliche Forschungsanwendungen
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have potential as a therapeutic agent for various medical conditions. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. [3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-8-1-2-10(14)9(3-8)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPPONZYEDOECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987800.png)
![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2987801.png)
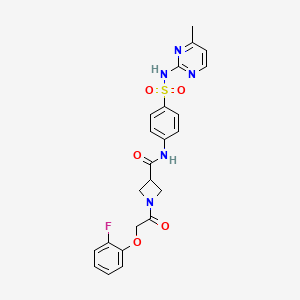
![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/no-structure.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
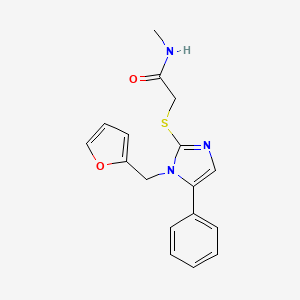
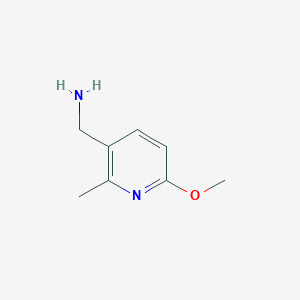
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)
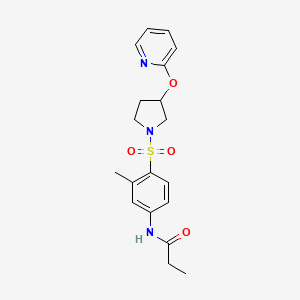
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)
